Home > Products > Screening Compounds P128489 > 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetylphenyl)acetamide
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetylphenyl)acetamide - 1351643-39-4

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetylphenyl)acetamide

Catalog Number: EVT-3039630
CAS Number: 1351643-39-4
Molecular Formula: C17H15N5O2S
Molecular Weight: 353.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide

Compound Description: 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide (4) serves as a versatile starting material for synthesizing various heterocyclic compounds. This research demonstrates its reactivity with phenyl isothiocyanate to produce a thiole derivative, which can be further reacted with hydrazonyl chlorides to form 1,3,4-thiadiazole derivatives []. Furthermore, it reacts with active methylene reagents like malononitrile or ethyl cyanoacetate in the presence of elemental sulfur to yield polysubstituted thiophene derivatives. Lastly, reacting it with benzaldehyde produces a phenylmethylidene derivative, showcasing its utility in constructing pyrane and pyrazole derivatives.

2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)-acetamide (EF5)

Compound Description: This compound, commonly referred to as EF5, is a hypoxia imaging agent. Labeled with ¹⁸F-fluorine, ¹⁸F-EF5 has been evaluated for its ability to image hypoxia in patients with squamous cell carcinoma of the head and neck (HNSCC) using positron emission tomography (PET) []. Results show promising potential for ¹⁸F-EF5 in detecting hypoxia within these tumors.

MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

Compound Description: MF498 is a selective antagonist for the E prostanoid receptor 4 (EP4). Studies have shown its effectiveness in relieving joint inflammation in a rat model of rheumatoid arthritis and pain in a guinea pig model of osteoarthritis []. It demonstrates similar efficacy to a selective cyclooxygenase-2 (COX-2) inhibitor and a microsomal prostaglandin E synthase-1 inhibitor in respective models. Notably, MF498 exhibited good tolerability in gastrointestinal toxicity studies in rats.

2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide

Compound Description: 2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide (1) is a key building block in the synthesis of various fused heterocyclic compounds with potential antimicrobial activity []. This research describes its conversion into Schiff bases by reacting it with various benzaldehyde derivatives. These Schiff bases can then be transformed into a series of complex heterocycles, including pyrrolidine, benzimidazole, and pyrazole derivatives.

N-(3-chlorophenyl)-2-(1-(2-hydrazinyl-2-oxoethyl)-1H-benzo[d]imidazol-2-ylthio)acetamide

Compound Description: N-(3-chlorophenyl)-2-(1-(2-hydrazinyl-2-oxoethyl)-1H-benzo[d]imidazol-2-ylthio)acetamide (6) is a hydrazide derivative synthesized in a multi-step process []. This compound is further reacted with aldehydes to create Schiff base derivatives, which are then evaluated for their antimicrobial activity.

Properties

CAS Number

1351643-39-4

Product Name

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-acetylphenyl)acetamide

IUPAC Name

N-(3-acetylphenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide

Molecular Formula

C17H15N5O2S

Molecular Weight

353.4

InChI

InChI=1S/C17H15N5O2S/c1-12(23)13-3-2-4-14(9-13)19-16(24)10-25-17-6-5-15(20-21-17)22-8-7-18-11-22/h2-9,11H,10H2,1H3,(H,19,24)

InChI Key

DOVJOOWFIVUMAM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.